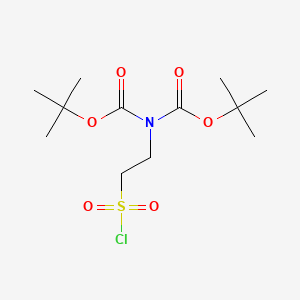

N,N-bisBoc 2-Chlorosulfonylethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

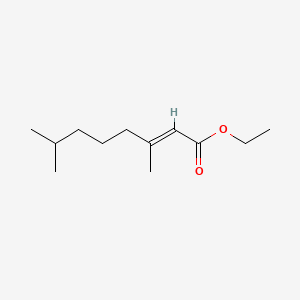

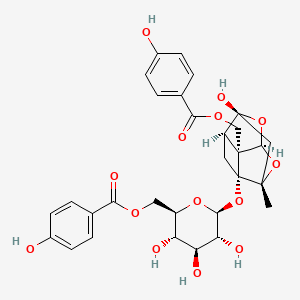

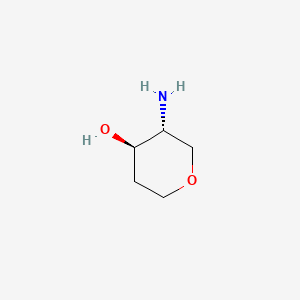

“N,N-bisBoc 2-Chlorosulfonylethylamine” is a chemical compound with the molecular formula C12H22ClNO6S . It has a molecular weight of 343.82 g/mol . The compound is also known by other names such as “tert-butyl N- (2-chlorosulfonylethyl)-N- [ (2-methylpropan-2-yl)oxycarbonyl]carbamate” and "tert-butyl N- [ (tert-butoxy)carbonyl]-N- [2- (chlorosulfonyl)ethyl]carbamate" .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)14(7-8-21(13,17)18)10(16)20-12(4,5)6/h7-8H2,1-6H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)N(CCS(=O)(=O)Cl)C(=O)OC(C)(C)C . Physical And Chemical Properties Analysis

“N,N-bisBoc 2-Chlorosulfonylethylamine” has several computed properties. It has a XLogP3-AA value of 2.4, indicating its relative lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has seven rotatable bonds . Its exact mass and monoisotopic mass are both 343.0856363 g/mol . The topological polar surface area is 98.4 Ų . The compound has a complexity of 455 .Applications De Recherche Scientifique

DNA-Protein Cross-Linking in Cancer Therapy : Mechlorethamine, a type of nitrogen mustard similar in structure to N,N-bisBoc 2-Chlorosulfonylethylamine, is used in cancer therapy. It induces DNA-DNA and DNA-protein cross-links (DPCs) that block DNA replication in cancer cells, leading to their death. This is particularly notable in the treatment of human fibrosarcoma cells, where specific nuclear proteins are identified as targets (Michaelson-Richie et al., 2011).

Coordination Chemistry in Anticancer Research : N,N-bisBoc 2-Chlorosulfonylethylamine and its derivatives find applications in the synthesis of novel coordination compounds. For instance, the polypyridyl compound N4Py, which is structurally related, has been used to create a dinuclear platinum(II) complex. Such compounds are studied for their photophysical properties and potential anticancer activities (Lo et al., 2015).

Drug Metabolism Studies : N,N-bisBoc 2-Chlorosulfonylethylamine analogs are also used in studies related to drug metabolism. For instance, N-Benzylphenethylamines, which include similar structural components, are studied for their metabolism in humans and animals, providing crucial information for drug development and toxicology (Šuláková et al., 2021).

Photocatalysis and Environmental Applications : Derivatives of N,N-bisBoc 2-Chlorosulfonylethylamine are explored in photocatalysis. For example, BiSbO4 nanoplates, synthesized from compounds containing similar functional groups, show significant photocatalytic performance in degrading environmental pollutants like benzene and 4-chlorophenol (You et al., 2011).

Chemical Separation Techniques : Chelating agents structurally related to N,N-bisBoc 2-Chlorosulfonylethylamine are utilized in the separation of lanthanides using chromatography. This demonstrates its utility in analytical chemistry, particularly in the separation and purification of rare earth elements (Kaur & Agrawal, 2005).

Propriétés

IUPAC Name |

tert-butyl N-(2-chlorosulfonylethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)14(7-8-21(13,17)18)10(16)20-12(4,5)6/h7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKHVHIDCQEYHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCS(=O)(=O)Cl)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bisBoc 2-Chlorosulfonylethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)

![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)